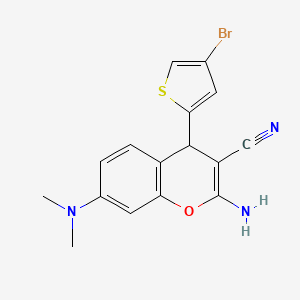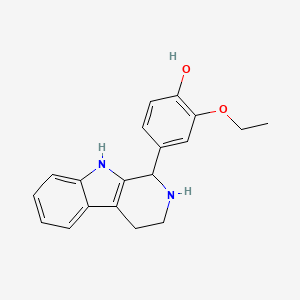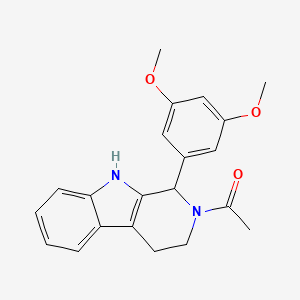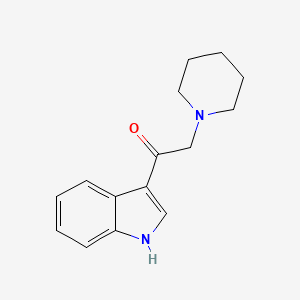
1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone, also known as AM630, is a synthetic cannabinoid receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone binds to the CB2 receptor and blocks the activation of downstream signaling pathways, resulting in reduced inflammation and immune responses.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been shown to have anti-proliferative effects in cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In animal models of neuropathic pain, 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been shown to reduce pain behavior and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone has several advantages for lab experiments. It is a selective antagonist of the CB2 receptor, which allows for specific targeting of this receptor. It is also a synthetic compound, which allows for easy and consistent production. However, 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone. One area of research is the development of more stable and soluble analogs of 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone for improved efficacy in experiments. Another area of research is the investigation of the potential therapeutic applications of 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone in other diseases such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone and its potential interactions with other signaling pathways.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative effects in cancer cells and anti-inflammatory effects in animal models of inflammation. It also has potential as a treatment for neurological disorders such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(10-16-5-7-18-8-6-16)12-9-15-13-4-2-1-3-11(12)13/h1-4,9,15H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPYPIVZYUDLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184350 | |
| Record name | Ketone, 3-indolyl morpholinomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ketone, 3-indolyl morpholinomethyl | |
CAS RN |
30256-74-7 | |
| Record name | Ketone, 3-indolyl morpholinomethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 3-indolyl morpholinomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(2,4,5-trimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849096.png)
![2-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B3849098.png)
![1'-[(9-ethyl-9H-carbazol-3-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849106.png)
![1'-(1H-indol-3-ylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849115.png)
![2,6-dimethoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B3849120.png)
![1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849129.png)
![1'-(3,5-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849143.png)
![1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3849144.png)
![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3849147.png)
![7-amino-5-(4-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849152.png)



